Cas no 3313-27-7 ((E)-Thiothixene)

(E)-Thiothixene structure
Produktname:(E)-Thiothixene
(E)-Thiothixene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- trans-Thiothixene
- (E)-Thiothixene
- 9H-Thioxanthene-2-sulfonamide,N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-, (9E)-
- pomiferin
- (E)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide
- (9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulfonamide
- SR-05000002078-1
- NSC-757350
- CAS_22189-31-7
- DTXCID203658
- 7UE42HF37R
- NCGC00094793-04
- THIOTHIXENE TRANS-ISMER [MI]
- Pharmakon1600-01500576
- P-4657-B
- SR-05000002078
- IDI1_000335
- DTXSID401316424
- NCGC00094793-01
- NSC_5454
- Q27268863
- PDSP2_000548
- 5591-45-7
- Orbinamon
- Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(4-methyl-1-piperazinyl)propylidene)-, (E)-
- SCHEMBL718331
- NSC 108165; Navan; Navane; Navaron; Orbinamon; P 4657B
- BDBM86187
- AB00052109_11
- WLN: T C666 BS IYJ FSWN1&1 IU3- AT6N DNTJ D1
- CAS-5591-45-7
- BRD-K97309399-001-02-9
- PDSP1_000550
- 9H-Thioxanthene-2-sulfonamide,N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-
- NCGC00015998-06
- PDSP2_000168
- Lopac-T-0780
- HMS2230H09
- UNII-7UE42HF37R
- Tox21_110278
- HMS2092M15
- NSC757350
- 2-(Dimethylsulfamoyl)-[9-(4-methyl-1-piperazinyl)propylidene]thioxanthene
- DTXSID6023658
- HMS501A17
- BSPBio_002022
- CCG-39271
- Thioxanthene-2-sulfonamide,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-
- CHEMBL1336727
- 3313-27-7
- (E)-THIOTHIXENE [USP-RS]
- 9H-Thioxanthene-2-sulfonamide,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-
- Spectrum5_001150
- SPECTRUM1500576
- 9H-THIOXANTHENE-2-SULFONAMIDE, N,N-DIMETHYL-9-(3-(4-METHYL-1-PIPERAZINYL)PROPYLIDENE)-, (9E)-
- SMR000653538
- (9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide
- CP-12,252-1 base
- AT12061
- (E)-N,N-dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide
- P 4657B
- N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thiaxanthene-2-sulfonamide
- NCGC00015998-02
- Thiothixene, (E)-
- AKOS040756280
- CHEBI:93708
- BRD-K97309399-001-05-2
- P-4657A
- PDSP1_000169
- trans-N,N-Dimethyl-9-(3-(4-methyl-piperazinyl)propylidene)thioxanthene-2-sulfonamide
- L001204
- MLS001360493
- Navan
- MLS001146956
- N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide
- GFBKORZTTCHDGY-UFWORHAWSA-N
- Navaron
- NCGC00094793-02
- NCGC00015998-04
- N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide
- NCGC00015998-01
- HMS1921E13
- NCGC00015998-03
- thiothixene
- 9H-Thioxanthene-2-sulfonamide,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-, (Z)-
- N,N-DIMETHYL-9-(3-(4-METHYL-1-PIPERAZINYL)PROPYLIDENE)-9H-THIOXANTHENE-2-SULFONAMIDE, (E)-
- AKOS024283092
- SBI-0051534.P003
- THIOTHIXENE TRANS-ISMER
- HY-A0139
- CS-0017459
- BRD-K97309399-001-09-4
- (E)-THIOTHIXENE (USP-RS)
-
- Inchi: InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8+
- InChI-Schlüssel: GFBKORZTTCHDGY-UFWORHAWSA-N
- Lächelt: CN1CCN(CC/C=C2\C3=CC=CC=C3SC3C=CC(S(N(C)C)(=O)=O)=CC\2=3)CC1
Berechnete Eigenschaften
- Genaue Masse: 443.17000
- Monoisotopenmasse: 443.170119
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 5
- Komplexität: 711
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topologische Polaroberfläche: 77.5
Experimentelle Eigenschaften
- Dichte: 1.269
- Schmelzpunkt: cis isomer: 147.5-149 deg C; trans isomer 123-124.5 deg C; cis-trans mixture: 114-118 deg C
- Siedepunkt: 599 °C at 760 mmHg
- Flammpunkt: 316.1 °C
- PSA: 77.54000
- LogP: 4.42730
(E)-Thiothixene Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
(E)-Thiothixene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | T375280-1mg |
(E)-Thiothixene |
3313-27-7 | 1mg |
$ 207.00 | 2023-09-05 | ||
TRC | T375280-10mg |
(E)-Thiothixene |
3313-27-7 | 10mg |
$ 1596.00 | 2023-09-05 | ||
TRC | T375280-5mg |
(E)-Thiothixene |
3313-27-7 | 5mg |
$ 925.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1666006-100MG |
3313-27-7 | 100MG |
¥9538.08 | 2023-04-12 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1666006-100MG |
(<I>E</I>)-Thiothixene |
3313-27-7 | 100mg |
¥9538.08 | 2023-09-06 |
(E)-Thiothixene Verwandte Literatur
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
3. Book reviews
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
3313-27-7 ((E)-Thiothixene) Verwandte Produkte
- 5591-45-7(9H-Thioxanthene-2-sulfonamide,N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-)
- 3313-26-6((Z)-Thiothixene)
- 80882-43-5(2-HYDRAZINYL-4-(2-METHYL-1,3-DIOXOLAN-2-YL)PYRIDINE)
- 2680733-61-1(tert-butyl 1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate)
- 3002541-71-8((2-Fluoro-5-methylphenyl)(propyl)sulfane)
- 2229132-26-5(2-methyl-2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanal)
- 1049402-67-6(N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide)
- 1262415-63-3(Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate)
- 955592-04-8(2,6-dimethoxy-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide)
- 857419-46-6(Thieno[3,4-b]-1,4-dioxin,2-(chloromethyl)-2,3-dihydro-)
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